molecular formula C7H14O4 B8657900 Ethyl 3-(2-hydroxyethoxy)propanoate

Ethyl 3-(2-hydroxyethoxy)propanoate

Cat. No. B8657900
M. Wt: 162.18 g/mol
InChI Key: COJOLBBVWSYDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947700B2

Procedure details

3.73 g (14.8 mmol) ethyl 3-(2-benzyloxy-ethoxy)-propionate are hydrogenated together with 665 mg 10% palladium charcoal in 70 ml of ethanol for 44 minutes at ambient temperature under a hydrogen atmosphere at 3 bar. Then the mixture is suction filtered and the filtrate is evaporated down i. vac.
Name
ethyl 3-(2-benzyloxy-ethoxy)-propionate
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
665 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
ethyl 3-(2-benzyloxy-ethoxy)-propionate
Quantity
3.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCOCCC(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
665 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down i

Outcomes

Product
Name
Type
Smiles
OCCOCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.